
2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a triazole ring, a trifluoromethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic anhydride or benzene-1,2,4-tricarboxylic acid.
Reduction: The triazole ring can be reduced to form triazole derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation catalysts like palladium on carbon.
Substitution reactions may require nucleophiles such as amines or alcohols, along with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include benzoic anhydride and benzene-1,2,4-tricarboxylic acid.
Reduction products may include triazole derivatives with different functional groups.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
2-(Triazol-2-yl)-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-(Triazol-1-yl)-3-(trifluoromethyl)benzoic acid: This compound differs in the position of the triazole ring.
3-(Triazol-2-yl)-4-(trifluoromethyl)benzoic acid: This compound has a different substitution pattern on the benzene ring.
2-(Triazol-2-yl)-3-(chloromethyl)benzoic acid: This compound has a chloromethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C10H6F3N3O2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-(triazol-2-yl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-3-1-2-6(9(17)18)8(7)16-14-4-5-15-16/h1-5H,(H,17,18) |
InChI Key |
JSQVAYFVQPDRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N2N=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


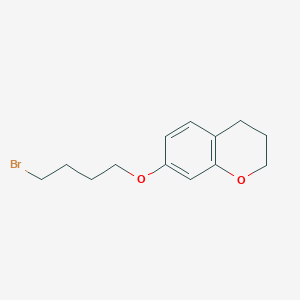
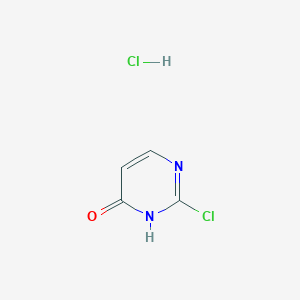
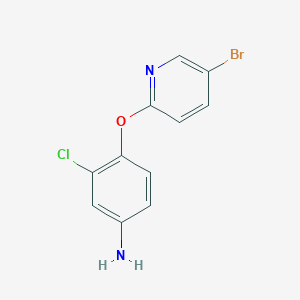

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
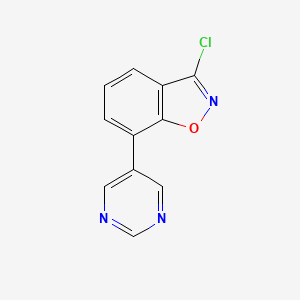
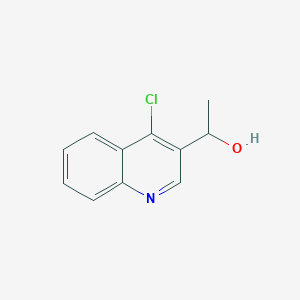
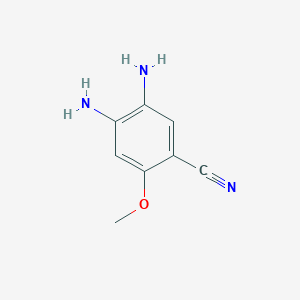
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
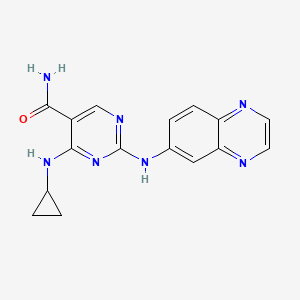
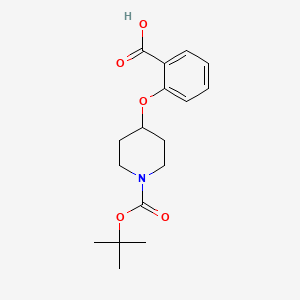
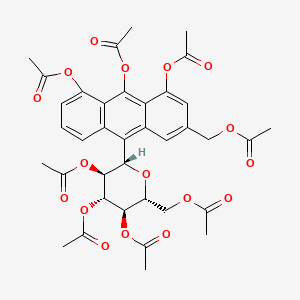
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
